Profluralin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O4/c1-2-5-18(8-9-3-4-9)13-11(19(21)22)6-10(14(15,16)17)7-12(13)20(23)24/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVQAKZNYJEWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044559 | |
| Record name | Profluralin | |
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Molecular Weight |
347.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-orange solid; mp = 32.1-32.5 deg C; [HSDB] Light orange solid; mp = 33-36 deg C; [MSDSonline] | |
| Record name | Profluralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
O.1 PPM IN WATER AT 27 °C; GREATER THAN 1 G/G OF ACETONE, GREATER THAN 1 G/G OF XYLENE, ETHANOL, ULTRACENE, SINCLAIR 90, N-HEXANE, AROMATIC AND ALIPHATIC HYDROCARBONS, KETONES; GREATER THAN 1 G/3 G OF LOWER ALCOHOLS, Readily soluble in most organic solvents, In water = 0.1 mg/L at 20 °C | |
| Record name | PROFLURALIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.38 at 20 °C | |
| Record name | PROFLURALIN | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000069 [mmHg], 6.3X10-5 mm Hg at 20 °C | |
| Record name | Profluralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | PROFLURALIN | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-orange crystals | |
CAS No. |
26399-36-0 | |
| Record name | Profluralin | |
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| Record name | PROFLURALIN | |
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| Record name | PROFLURALIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
32.1 to 32.5 °C | |
| Record name | PROFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Profluralin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profluralin is a selective pre-emergence dinitroaniline herbicide.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed pathway for its synthesis. The information is intended for an audience with a strong background in chemistry and pharmacology, including researchers, scientists, and professionals involved in drug development and agrochemical research. While this compound has largely been replaced by other herbicides, its synthesis and mechanism of action remain of interest for the development of new chemical entities.
Chemical Structure and Properties
This compound is chemically known as N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline.[1] Its structure is characterized by a dinitrated aniline ring substituted with a trifluoromethyl group, an N-propyl group, and an N-cyclopropylmethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | [1] |
| CAS Number | 26399-36-0 | [1] |
| Molecular Formula | C₁₄H₁₆F₃N₃O₄ | [1] |
| Molecular Weight | 347.29 g/mol | |
| Appearance | Yellow-orange solid | |
| Melting Point | 32-33 °C | |
| Solubility in Water | 0.1 ppm | |
| Vapor Pressure | 8.4 mPa |
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, N-cyclopropylmethyl-N-propylamine, followed by its reaction with 4-chloro-3,5-dinitrobenzotrifluoride.
Overall Synthesis Scheme
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of N-cyclopropylmethyl-N-propylamine
This procedure is adapted from the process described in US Patent 3,847,985.
Materials:
-
Cyclopropyl cyanide
-
n-Propylamine
-
5% Platinum on charcoal catalyst
-
Methanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a 500 ml Parr hydrogenation apparatus, combine 17 g (0.25 mole) of cyclopropyl cyanide, 59 g (1.00 mole) of n-propylamine, 2.5 g of 5% platinum on charcoal, and 100 ml of methanol.
-
Seal the apparatus and purge with hydrogen gas.
-
Pressurize the reactor to 42-55 p.s.i.g. with hydrogen.
-
Maintain the reaction mixture at a temperature of 63-70 °C with stirring.
-
The reaction is typically complete after approximately 3.5 to 5 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate contains the desired product, N-cyclopropylmethyl-N-propylamine. The solvent and excess n-propylamine can be removed by distillation.
-
Further purification can be achieved by fractional distillation of the residue. The boiling point of N-cyclopropylmethyl-N-propylamine is approximately 139-140 °C.
Table 2: Quantitative Data for N-cyclopropylmethyl-N-propylamine Synthesis
| Parameter | Value |
| Reactants | Cyclopropyl cyanide (0.25 mole), n-Propylamine (1.00 mole) |
| Catalyst | 5% Platinum on charcoal (2.5 g) |
| Solvent | Methanol (100 ml) |
| Temperature | 63-70 °C |
| Pressure | 42-55 p.s.i.g. H₂ |
| Reaction Time | 3.5 - 5 hours |
| Yield | 77% recovery after distillation |
Synthesis of this compound
The final step in the synthesis of this compound involves the reaction of N-cyclopropylmethyl-N-propylamine with 4-chloro-3,5-dinitrobenzotrifluoride. The following protocol is based on a general procedure for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives.
Materials:
-
N-cyclopropylmethyl-N-propylamine
-
4-chloro-3,5-dinitrobenzotrifluoride (DNCBTF)
-
Methanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 1.8 mmol of 4-chloro-3,5-dinitrobenzotrifluoride in 20 ml of methanol.
-
To this solution, add 2.5 mmol of N-cyclopropylmethyl-N-propylamine.
-
Stir the reaction mixture at room temperature for 30-45 minutes.
-
A precipitate of this compound will form.
-
Collect the solid product by filtration.
-
The crude product can be purified by recrystallization from a methanol-water mixture to yield pure this compound.
Table 3: Quantitative Data for this compound Synthesis
| Parameter | Value |
| Reactants | 4-chloro-3,5-dinitrobenzotrifluoride (1.8 mmol), N-cyclopropylmethyl-N-propylamine (2.5 mmol) |
| Solvent | Methanol (20 ml) |
| Temperature | Room Temperature |
| Reaction Time | 30 - 45 minutes |
Conclusion
This technical guide has detailed the chemical structure and a viable synthesis pathway for the herbicide this compound. The provided experimental protocols, based on patented methods and related chemical literature, offer a solid foundation for the laboratory-scale synthesis of this compound. The information presented is intended to support further research and development in the fields of agrochemicals and medicinal chemistry. Researchers are advised to consult the original patent literature for further details and to adhere to all appropriate laboratory safety protocols when handling the described chemicals and procedures.
References
Profluralin: A Technical Guide to Its Discovery, History, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profluralin is a selective, pre-emergence dinitroaniline herbicide developed for the control of a wide range of annual grasses and broadleaf weeds. Though its use has largely been discontinued, its history and mechanism of action provide valuable insights into herbicide development and microtubule--targeting agents. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, mode of action, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed experimental protocols for seminal studies are provided. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of this herbicide's scientific background.
Introduction
This compound, chemically known as N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, emerged from the broader class of dinitroaniline herbicides.[1][2] It was primarily used as a pre-emergence herbicide, incorporated into the soil to control germinating weeds in various crops, including cotton, soybeans, peanuts, and sunflowers.[1][2] Developed and commercialized by Ciba-Geigy (later Syngenta), this compound's history is intertwined with the development of other significant dinitroaniline herbicides, most notably trifluralin.[1] This guide will delve into the technical details of this compound, from its initial synthesis to its biological mechanism and environmental fate.
History of Discovery and Development
The development of this compound is closely linked to the pioneering work on trifluralin by Eli Lilly and Company in the 1960s. The success of trifluralin spurred further research into related dinitroaniline compounds with potential herbicidal activity. Ciba-Geigy AG, a major player in the agrochemical industry, developed this compound as part of its herbicide portfolio.
This compound was introduced under the trade names "Pregard" and "Tolban". It was registered in the United States in August 1975. Records indicate that 48,000 pounds of this compound were used in the US in 1974, and usage estimates from 1994 ranged from 5,000 to 65,000 pounds. However, its registration expired in April 1984, and its use has since declined significantly.
Chemical and Physical Properties
A comprehensive summary of the chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |
| CAS Number | 26399-36-0 | |
| Molecular Formula | C₁₄H₁₆F₃N₃O₄ | |
| Molecular Weight | 347.29 g/mol | |
| Appearance | Yellow-orange solid | |
| Melting Point | 32-36 °C | |
| Solubility in Water | 0.1 mg/L (at 20 °C) | |
| Vapor Pressure | 8.4 mPa (at 25 °C) |
Synthesis of this compound
The synthesis of this compound involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with N-cyclopropylmethyl-N-n-propylamine. This reaction is a nucleophilic aromatic substitution where the amine displaces the chlorine atom on the aromatic ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride
-
N-cyclopropylmethyl-N-n-propylamine
-
Suitable solvent (e.g., a polar aprotic solvent like dimethylformamide)
-
Base (e.g., potassium carbonate) to neutralize the HCl byproduct
Procedure:
-
Dissolve 4-chloro-3,5-dinitrobenzotrifluoride in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.
-
Add an equimolar amount of N-cyclopropylmethyl-N-n-propylamine to the solution.
-
Add a slight excess of the base to the reaction mixture.
-
Heat the mixture under reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude this compound.
-
Filter the precipitate, wash it with water to remove any inorganic impurities, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Figure 1: Simplified reaction scheme for the synthesis of this compound.
Mode of Action: Microtubule Assembly Inhibition
This compound, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting microtubule assembly in plant cells. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, cell wall formation, and intracellular transport.
The primary target of this compound is the tubulin protein, the building block of microtubules. This compound binds to tubulin dimers, preventing their polymerization into functional microtubules. This disruption of microtubule dynamics leads to a cascade of cellular effects, ultimately resulting in the death of the weed seedling.
Signaling Pathway: Disruption of Microtubule Dynamics
The process begins with the absorption of this compound by the roots of a germinating weed. The herbicide then translocates to the meristematic tissues, where cell division is actively occurring.
Figure 2: this compound's mechanism of action, inhibiting microtubule polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is used to directly measure the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., containing GTP, MgCl₂, and a buffer like PIPES)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
A spectrophotometer or fluorometer capable of monitoring turbidity or fluorescence at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the polymerization buffer and purified tubulin in a cuvette.
-
Add a specific concentration of this compound or the vehicle control (DMSO) to the reaction mixture.
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves of the this compound-treated samples to the control. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.
Efficacy and Crop Selectivity
This compound was effective against a range of annual grasses and broadleaf weeds. Its pre-emergence application targeted weeds as they germinated, preventing them from establishing in the crop.
Table 2: Weeds Controlled by this compound
| Weed Type | Species |
| Annual Grasses | Barnyardgrass (Echinochloa crus-galli), Crabgrass (Digitaria spp.), Foxtails (Setaria spp.) |
| Broadleaf Weeds | Pigweed (Amaranthus spp.), Lambsquarters (Chenopodium album), Purslane (Portulaca oleracea) |
Note: This is not an exhaustive list, and efficacy can vary depending on environmental conditions and application rates.
Toxicology
The toxicological profile of this compound has been evaluated in various studies. A summary of key toxicological data is presented in Table 3.
Table 3: Toxicological Data for this compound
| Study Type | Species | Route | Value | Reference |
| Acute Oral LD₅₀ | Rat | Oral | >10,000 mg/kg | |
| Subchronic NOAEL | Rat | Oral (diet) | 3 mg/kg/day |
LD₅₀: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level.
Experimental Protocol: Subchronic Oral Toxicity Study in Rats (General OECD 408 Guideline)
This type of study is designed to evaluate the adverse effects of a substance administered orally in repeated doses over a 90-day period.
Methodology:
-
Test Animals: Young, healthy rats (e.g., Sprague-Dawley strain) are used. Both sexes are included.
-
Dosage: At least three dose levels of this compound and a control group (receiving the vehicle only) are used. The doses are typically administered daily via the diet or by gavage.
-
Duration: The study duration is 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
-
Gross Pathology and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for microscopic examination (histopathology).
-
Data Analysis: The data are statistically analyzed to determine any dose-related effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Environmental Fate
The environmental fate of a herbicide is a critical aspect of its overall assessment. Studies on this compound have focused on its persistence, mobility, and degradation in the environment.
Table 4: Environmental Fate Data for this compound
| Parameter | Value | Conditions |
| Soil Half-life (Aerobic) | 80-160 days | Varies with soil type and conditions |
| Soil Degradation (88 days) | 87% reduction | Aerobic conditions |
| Soil Degradation (88 days) | 23% reduction | Discontinuous anaerobic conditions |
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (General OECD 307 Guideline)
This study aims to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.
Methodology:
-
Test System: Soil samples are collected from relevant agricultural areas. The soil is characterized (e.g., texture, organic carbon content, pH).
-
Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is used to facilitate tracking of the parent compound and its degradation products.
-
Application: The test substance is applied to the soil samples at a rate representative of agricultural use.
-
Incubation:
-
Aerobic: The treated soil is incubated in the dark at a controlled temperature and moisture content. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.
-
Anaerobic: After an initial aerobic phase, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: Soil samples are collected at various time points. The samples are extracted, and the extracts are analyzed using techniques like high-performance liquid chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. Volatile degradation products (e.g., ¹⁴CO₂) are trapped and quantified.
-
Data Analysis: The degradation kinetics of this compound are determined, and the half-life (DT₅₀) is calculated. The major degradation products are identified.
Figure 3: General experimental workflow for a soil degradation study.
Conclusion
This compound represents a significant chapter in the history of dinitroaniline herbicides. While no longer in widespread use, its development and mechanism of action as a microtubule assembly inhibitor continue to be relevant to the fields of herbicide science and cancer research, where microtubule-targeting agents are of great interest. This technical guide has provided a comprehensive overview of the key scientific and historical aspects of this compound, offering a valuable resource for researchers and professionals in related fields. The detailed protocols and summarized data serve as a foundation for understanding the evaluation and characteristics of this class of compounds.
References
Profluralin's Aerobic Degradation in Soil: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Profluralin, a dinitroaniline herbicide, undergoes degradation in soil under aerobic conditions, primarily through microbial activity. The degradation process is characterized by the transformation of the parent molecule into several smaller products. Key transformation pathways are believed to involve the dealkylation of the amino nitrogen and the reduction of at least one of the nitro groups. Studies have shown that this compound degrades more extensively and produces a greater number of metabolites under aerobic conditions compared to anaerobic conditions. However, the specific chemical structures of the aerobic degradation products in soil have not been fully elucidated in publicly available literature. This guide synthesizes the current knowledge on the aerobic degradation of this compound, providing available data, outlining typical experimental protocols, and visualizing the proposed degradation pathways based on existing evidence and research on analogous compounds.
Introduction
This compound, with the chemical name N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine, was a pre-emergence herbicide used for the control of annual grasses and broadleaf weeds. Understanding its environmental fate, particularly its degradation in soil, is crucial for assessing its environmental impact and persistence. This technical guide focuses specifically on the aerobic degradation pathways of this compound in soil, providing a comprehensive overview for researchers and professionals in related fields.
Aerobic Degradation of this compound
Studies have demonstrated that this compound is susceptible to microbial degradation in soil under aerobic conditions. The rate and extent of degradation can be influenced by soil type, microbial population, temperature, and moisture content.
Degradation Rate and Extent
Research comparing this compound and the structurally similar herbicide trifluralin has shown that this compound degrades more extensively under aerobic conditions[1][2]. In one key study, 86% of the applied this compound degraded in Cecil loamy sand over a four-month period[1][2]. During this period, the formation of three distinct degradation products was observed through thin-layer chromatography (TLC) analysis. The half-life of this compound in soil has been reported to be approximately 110 days.
Table 1: Aerobic Degradation of this compound in Soil
| Soil Type | Incubation Time (months) | Degradation (%) | Number of Metabolites Detected | Reference |
| Cecil Loamy Sand | 4 | 86 | 3 |
Proposed Degradation Pathways
While the exact chemical structures of the three aerobic soil metabolites have not been definitively identified in the available literature, the primary degradation mechanisms for dinitroaniline herbicides are generally understood. The proposed aerobic degradation pathway for this compound involves two main types of reactions:
-
N-Dealkylation: The removal of the N-propyl or N-cyclopropylmethyl groups from the amino nitrogen.
-
Nitro Reduction: The reduction of one or both of the nitro groups (-NO2) to amino groups (-NH2).
Based on these reaction types and information from studies on the related herbicide trifluralin, a conceptual degradation pathway can be proposed. The initial steps likely involve the sequential loss of the alkyl groups, followed by the reduction of the nitro groups.
Conceptual Aerobic Degradation Pathway of this compound
Caption: A conceptual diagram of the proposed aerobic degradation pathways of this compound in soil.
Experimental Protocols for Aerobic Soil Metabolism Studies
Materials and Methods
-
Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is often used to trace the parent compound and its metabolites.
-
Soil: Different soil types are typically used to assess the influence of soil properties on degradation. For this compound, studies have utilized soils such as Goldsboro loamy sand, Cecil loamy sand, and Drummer clay loam.
-
Incubation:
-
Soil is treated with a known concentration of this compound (e.g., 1 ppmw).
-
The treated soil is incubated in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 75% of field capacity) to maintain aerobic conditions.
-
Sterile control samples are included to distinguish between microbial and chemical degradation.
-
-
Sampling: Soil samples are collected at various time intervals (e.g., monthly) to monitor the degradation process.
Extraction and Analysis
-
Extraction: this compound and its metabolites are extracted from the soil samples using appropriate organic solvents.
-
Analysis: The extracts are analyzed to identify and quantify the parent compound and its degradation products. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): Used for the initial separation and detection of metabolites.
-
High-Performance Liquid Chromatography (HPLC): For quantification of the parent compound and metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the definitive identification of metabolite structures.
-
Experimental Workflow for a this compound Aerobic Soil Metabolism Study
Caption: A generalized workflow for conducting an aerobic soil metabolism study of this compound.
Data Gaps and Future Research
A significant gap in the current understanding of this compound's aerobic degradation is the definitive identification of its soil metabolites. While studies have detected their presence, their chemical structures remain unconfirmed in the public scientific literature. Future research should focus on:
-
Metabolite Identification: Utilizing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the aerobic degradation products.
-
Quantitative Analysis: Conducting time-course studies to quantify the formation and decline of both this compound and its individual metabolites.
-
Influence of Environmental Factors: Investigating in more detail how different soil properties, temperature, and moisture levels affect the degradation pathways and rates.
Conclusion
This compound undergoes significant degradation in soil under aerobic conditions, primarily driven by microbial processes. The degradation is more extensive than that of the related herbicide trifluralin. The proposed degradation pathway involves N-dealkylation and nitro-reduction, leading to the formation of multiple metabolites. While the presence of these metabolites has been confirmed, their specific identities have yet to be publicly reported. Further research is needed to fully characterize the aerobic degradation pathway of this compound, which will provide a more complete understanding of its environmental fate.
References
Profluralin: A Technical Guide to a Dinitroaniline Herbicide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Profluralin, a pre-emergent herbicide belonging to the dinitroaniline family. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of its biochemical pathway and experimental workflows.
Core Concepts: The Dinitroaniline Family
This compound is a member of the dinitroaniline class of herbicides, a group of compounds widely used for the pre-emergent control of annual grasses and some broadleaf weeds in various crops.[1][2][3] Other notable members of this family include trifluralin, pendimethalin, and oryzalin.[1][4] The core chemical structure of these herbicides is a dinitroaniline moiety, and they are known for their specific mode of action targeting microtubule formation in plants.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary herbicidal activity of this compound and other dinitroanilines stems from their ability to inhibit microtubule formation. They achieve this by binding to tubulin, the protein subunit that polymerizes to form microtubules. This binding disrupts the assembly of microtubules, which are crucial for various cellular processes in plants, including:
-
Cell Division: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during mitosis. By inhibiting microtubule formation, dinitroanilines halt cell division in the root and shoot meristems of germinating weeds.
-
Cell Elongation: Cortical microtubules play a vital role in guiding the deposition of cellulose microfibrils in the cell wall, which in turn dictates the direction of cell expansion. Disruption of these microtubules leads to abnormal cell swelling and inhibits root and shoot elongation.
This targeted action on tubulin in plants provides a degree of selectivity, as animal tubulin is less susceptible to the effects of dinitroaniline herbicides.
Quantitative Data
The following tables summarize key quantitative data for this compound and the closely related dinitroaniline herbicide, Trifluralin.
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₆F₃N₃O₄ |
| Molar Mass | 347.29 g/mol |
| Appearance | Yellow-orange solid |
| Melting Point | 32-36 °C |
| Water Solubility | 0.1 ppm |
| Vapor Pressure | 8.4 mPa |
| Oral LD₅₀ (Rat) | 10,000 mg/kg |
Source:
Table 2: Soil Degradation of this compound
| Soil Type | Condition | Degradation after 4 Months |
| Cecil loamy sand | Aerobic | 86% |
| Cecil loamy sand | Anaerobic | 72% |
Source:
Table 3: Efficacy of the Dinitroaniline Herbicide Trifluralin on Various Weed Species
| Weed Species | Common Name | Control Efficacy |
| Setaria viridis | Green Foxtail | 92-98% |
| Echinochloa crus-galli | Barnyardgrass | 96-100% |
| Amaranthus retroflexus | Redroot Pigweed | 89-95% |
| Chenopodium album | Common Lambsquarters | 90-97% |
| Abutilon theophrasti | Velvetleaf | 6-12% |
| Ambrosia artemisiifolia | Common Ragweed | 5-18% |
Note: Data for Trifluralin is provided as a representative example of dinitroaniline efficacy. Source:
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental for demonstrating the direct inhibitory effect of compounds like this compound on microtubule formation.
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a stock solution of GTP (100 mM).
-
Prepare a stock solution of the test compound (this compound) and positive/negative controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain the tubulin solution, GTP (final concentration 1 mM), and the test compound at various concentrations.
-
Include control wells with vehicle (solvent) only and with known microtubule inhibitors/stabilizers.
-
-
Data Acquisition:
-
Transfer the plate to a temperature-controlled microplate reader pre-warmed to 37°C to initiate polymerization.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Plot the absorbance (turbidity) versus time for each condition.
-
Analyze the kinetic curves to determine parameters such as the initial rate of polymerization (Vmax), the lag time, and the maximum polymer mass.
-
Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.
-
Source:
Immunofluorescence Microscopy of Plant Cell Microtubules
This technique allows for the direct visualization of the effects of herbicides on the microtubule cytoskeleton within plant cells.
Principle: Antibodies specific to tubulin are used to label the microtubule network within fixed and permeabilized plant cells. A secondary antibody conjugated to a fluorescent dye allows for visualization using a fluorescence microscope.
Methodology:
-
Plant Material and Treatment:
-
Grow plant seedlings (e.g., Arabidopsis thaliana) or cell cultures.
-
Treat the plant material with the desired concentration of this compound for a specified duration. Include an untreated control.
-
-
Fixation and Permeabilization:
-
Fix the plant cells in a suitable fixative (e.g., paraformaldehyde and glutaraldehyde in a microtubule-stabilizing buffer).
-
Digest the cell walls using a mixture of enzymes (e.g., cellulase and pectinase).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
-
Immunolabeling:
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a secondary antibody conjugated to a fluorescent probe (e.g., FITC or Alexa Fluor 488).
-
Wash the cells to remove unbound secondary antibody.
-
-
Microscopy and Image Analysis:
-
Mount the cells on a microscope slide with an anti-fade mounting medium.
-
Observe the microtubule structures using a confocal or epifluorescence microscope.
-
Capture images and analyze the effects of the herbicide on microtubule organization, density, and orientation compared to the control.
-
Source:
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a tubulin polymerization assay.
References
- 1. Aerobic and anaerobic degradation of this compound and trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Profluralin Residues by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the determination of Profluralin, a dinitroaniline herbicide, in various environmental matrices using gas chromatography coupled with mass spectrometry (GC-MS). The protocols provided are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology encompasses sample preparation procedures for soil and water, as well as optimized GC-MS parameters for the accurate quantification of this compound.
Introduction
This compound has been utilized for the pre-emergent control of annual grasses and broadleaf weeds in various agricultural settings.[1] Due to its potential for environmental persistence and impact on non-target organisms, sensitive and specific analytical methods are required for its monitoring in environmental samples. Gas chromatography, particularly when coupled with mass spectrometry, offers excellent selectivity and sensitivity for the detection of pesticide residues like this compound.[2][3] This document provides detailed protocols for the analysis of this compound, ensuring reliable and reproducible results.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for the accurate analysis of this compound, aiming to extract the analyte from the matrix and remove interfering substances.
A. Soil Sample Preparation (Adapted from QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food and environmental samples.[3]
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent like hexane or a mixture of acetone and hexane (1:1 v/v) for GC-MS analysis.[3]
-
B. Water Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect 1 L of the water sample in a clean glass bottle.
-
Extraction:
-
Transfer the water sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solvent Exchange: Exchange the solvent to hexane or another GC-compatible solvent if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are recommended for the analysis of this compound.
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.
-
GC Column: A capillary column such as an Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this analysis.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 180 °C at 25 °C/min.
-
Ramp to 280 °C at 5 °C/min, hold for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Quantitative Data
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Retention Time | ~5.91 - 13.76 min | |
| Precursor Ion (m/z) | 318.10 | |
| Product Ions (m/z) | 198.05, 199.06, 252.45 | |
| Limit of Detection (LOD) | <10 ppb | |
| Limit of Quantification (LOQ) | Typically 10 ppb |
Note: Retention times can vary depending on the specific instrument, column, and temperature program used.
Diagrams
Caption: General workflow for this compound analysis.
Caption: Key steps in GC method development.
Conclusion
The gas chromatography-mass spectrometry method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in environmental samples. The described sample preparation protocols, coupled with the optimized GC-MS parameters, allow for high-throughput analysis, making it suitable for routine monitoring and research applications. Adherence to these protocols will enable laboratories to generate accurate and precise data on this compound residues, contributing to environmental safety and regulatory compliance.
References
Application Notes and Protocols for Profluralin Soil Persistence Studies
Introduction
Profluralin, a dinitroaniline herbicide, is utilized for pre-emergence control of various annual grasses and broadleaf weeds. Its efficacy and environmental fate are intrinsically linked to its persistence in the soil. Understanding the persistence of this compound is crucial for determining its long-term effectiveness, potential for carryover to subsequent crops, and overall environmental impact. Soil persistence studies are therefore essential for regulatory approval and for developing best management practices.
These application notes provide a comprehensive guide for researchers and scientists to design and execute robust studies on the soil persistence of this compound. The protocols detailed below cover both laboratory and field-based assessments, along with analytical methods for quantification.
Key Factors Influencing this compound Persistence
The persistence of dinitroaniline herbicides like this compound in soil is influenced by a combination of factors.[1][2] These include:
-
Soil Properties: Soil type, organic matter content, pH, and clay content can significantly affect this compound's adsorption and availability for degradation.[1]
-
Environmental Conditions: Temperature, moisture, and sunlight (photodegradation) play a critical role in the rate of this compound degradation.[1][2] Volatilization can also be a significant loss pathway, especially from the soil surface.
-
Microbial Activity: Soil microorganisms are the primary drivers of this compound degradation. Conditions that favor microbial growth and activity, such as optimal temperature and moisture, will generally lead to faster degradation.
-
Agronomic Practices: The depth of incorporation of the herbicide into the soil can affect its persistence by reducing losses from volatilization and photodegradation.
Experimental Protocols
Protocol 1: Aerobic Soil Metabolism and Degradation Study (Laboratory)
Objective: To determine the rate and pathway of this compound degradation in soil under controlled aerobic laboratory conditions.
Materials:
-
Freshly collected and sieved (<2 mm) soil from a representative agricultural field.
-
Analytical grade this compound standard.
-
Radiolabeled (e.g., ¹⁴C) this compound (optional, for metabolite identification).
-
Incubation vessels (e.g., biometer flasks or flow-through systems).
-
Controlled environment chamber or incubator.
-
Apparatus for trapping volatile organics and CO₂.
-
Solvents for extraction (e.g., acetonitrile, methanol).
-
Analytical instrumentation (HPLC or GC-MS).
Methodology:
-
Soil Characterization: Analyze the soil for key physicochemical properties including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.
-
Preparation of Treated Soil:
-
Determine the desired application rate of this compound, typically corresponding to the recommended field application rate.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply the this compound solution to a known mass of soil and mix thoroughly to ensure uniform distribution. If using radiolabeled material, the specific activity should be recorded.
-
-
Incubation:
-
Transfer a known amount of the treated soil into the incubation vessels.
-
Adjust the soil moisture to a predetermined level (e.g., 50-75% of field capacity).
-
Place the vessels in a dark, temperature-controlled incubator (e.g., 20-25°C).
-
Maintain aerobic conditions by continuously passing humidified air over the soil surface.
-
Include traps for volatile organic compounds and a CO₂ trap (e.g., potassium hydroxide solution) to measure mineralization.
-
-
Sampling:
-
Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Store samples at -20°C until analysis.
-
-
Extraction and Analysis:
-
Extract this compound and its degradation products from the soil samples using an appropriate solvent mixture.
-
Analyze the extracts using a validated analytical method, such as HPLC or GC-MS, to quantify the parent compound and major metabolites.
-
If ¹⁴C-profluralin was used, analyze the CO₂ traps and volatile traps for radioactivity to determine mineralization and volatilization rates.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Determine the dissipation kinetics (e.g., first-order kinetics) and calculate the half-life (DT₅₀) of this compound in the soil.
-
Identify and quantify major degradation products.
-
Protocol 2: Field Dissipation Study
Objective: To evaluate the persistence and dissipation of this compound under real-world agricultural conditions.
Materials:
-
Commercial formulation of this compound.
-
Field plot with well-characterized soil.
-
Application equipment (e.g., calibrated sprayer).
-
Soil sampling equipment (e.g., soil probe, auger).
-
Weather monitoring station.
Methodology:
-
Site Selection and Characterization:
-
Select a field site representative of the intended use area for this compound.
-
Characterize the soil properties as described in Protocol 1.
-
Install a weather station to record daily temperature, rainfall, and other relevant meteorological data.
-
-
Experimental Design:
-
Establish multiple plots in a randomized complete block design.
-
Include untreated control plots.
-
-
Application:
-
Apply this compound to the plots at the desired rate using calibrated application equipment.
-
Incorporate the herbicide into the soil to the recommended depth, if applicable.
-
-
Soil Sampling:
-
Collect soil samples from each plot at various time intervals post-application (e.g., 0, 7, 14, 30, 60, 90, 120, 180, and 365 days).
-
Collect samples from different soil depths (e.g., 0-10 cm, 10-20 cm) to assess potential leaching.
-
Composite multiple soil cores from each plot to obtain a representative sample.
-
-
Sample Handling and Analysis:
-
Store and transport samples in a manner that prevents degradation (e.g., on ice).
-
Process and analyze the soil samples for this compound residues as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each sampling time and depth.
-
Determine the field dissipation rate and half-life (DT₅₀).
-
Correlate dissipation rates with environmental data (temperature, rainfall).
-
Protocol 3: Analytical Method for this compound Quantification in Soil
Objective: To provide a reliable method for the extraction and quantification of this compound from soil samples.
Materials:
-
Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).
-
Extraction solvents: Acetonitrile, Methanol, Hexane.
-
Solid-phase extraction (SPE) cartridges (e.g., Florisil) for cleanup.
-
Sodium sulfate (anhydrous).
-
Rotary evaporator.
Methodology:
-
Extraction:
-
Weigh 50 g of soil into an extraction vessel.
-
Add 100 mL of a 99:1 (v/v) acetonitrile:water solution.
-
Shake for a specified period (e.g., 30 minutes) on a platform shaker.
-
Allow the soil to settle and collect the supernatant.
-
-
Cleanup (if necessary):
-
For extracts with significant co-extractives, a cleanup step may be required.
-
Pass the extract through an SPE cartridge to remove interfering substances.
-
Elute the this compound from the cartridge with a suitable solvent.
-
-
Concentration:
-
Concentrate the extract to a small volume (e.g., 1-5 mL) using a rotary evaporator.
-
-
Quantification:
-
Inject an aliquot of the concentrated extract into the GC-ECD or GC-MS.
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Quantitative data from the persistence studies should be summarized in clear and concise tables.
Table 1: Physicochemical Properties of the Test Soil
| Parameter | Value |
| Soil Texture | Sandy Loam |
| % Sand | 65 |
| % Silt | 25 |
| % Clay | 10 |
| pH (1:1 H₂O) | 6.8 |
| Organic Carbon (%) | 1.5 |
| Cation Exchange Capacity (meq/100g) | 8.2 |
| Microbial Biomass (µg C/g soil) | 150 |
Table 2: Dissipation of this compound in Soil under Aerobic Laboratory Conditions (25°C)
| Time (Days) | Mean Concentration (mg/kg) | Standard Deviation | % Remaining |
| 0 | 1.00 | 0.05 | 100 |
| 7 | 0.78 | 0.04 | 78 |
| 14 | 0.61 | 0.03 | 61 |
| 30 | 0.42 | 0.02 | 42 |
| 60 | 0.21 | 0.01 | 21 |
| 90 | 0.10 | 0.01 | 10 |
Table 3: Field Dissipation of this compound (0-15 cm Soil Depth)
| Time (Days) | Mean Concentration (mg/kg) | Standard Deviation |
| 0 | 0.95 | 0.08 |
| 15 | 0.65 | 0.06 |
| 30 | 0.48 | 0.05 |
| 60 | 0.29 | 0.04 |
| 90 | 0.15 | 0.03 |
| 180 | 0.05 | 0.01 |
Visualizations
References
Analytical Standards for Profluralin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profluralin is a selective, pre-emergence dinitroaniline herbicide historically used for the control of annual grasses and broadleaf weeds in various agricultural settings.[1] Although its use has been discontinued in many regions, research into its environmental fate, toxicological profile, and potential for bioremediation continues.[2] Accurate and reliable analytical methods are paramount for such research. These application notes provide detailed protocols and data for the quantification of this compound in various matrices, insights into its mechanism of action, and its metabolic fate.
Physicochemical and Toxicological Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₆F₃N₃O₄ | [2] |
| Molecular Weight | 347.29 g/mol | [2] |
| Appearance | Yellow-orange solid | [1] |
| Melting Point | 32.1-32.5 °C | |
| Water Solubility | 0.1 mg/L (at 20 °C) | |
| Vapor Pressure | 6.3 x 10⁻⁵ mm Hg (at 20 °C) | |
| Soil Half-Life | 80-160 days | |
| Oral LD₅₀ (Rat) | > 5,000 mg/kg |
Experimental Protocols
Analysis of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for dinitroaniline herbicides and utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
a) Sample Preparation: QuEChERS Method
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 x g for 2 minutes.
-
The supernatant is ready for GC-MS analysis.
-
b) GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 50°C (hold 1 min), ramp to 190°C at 50°C/min (hold 2 min), then ramp to 320°C at 5°C/min (hold 5 min) |
| MS System | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MSD Transfer Line | 280 °C |
| Scan Range | m/z 50-400 |
| Quantification Ions | m/z 318 (primary), 330, 264 (secondary) |
c) Method Validation Data (Typical for Dinitroaniline Herbicides)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02 µg/kg | |
| Limit of Quantification (LOQ) | 0.05 µg/kg | |
| Linearity Range | 1 - 40 µg/L | |
| Recovery | 80 - 110% | |
| Relative Standard Deviation (RSD) | < 15% |
Analysis of this compound in Water by Liquid-Liquid Extraction and GC-MS
This protocol is based on EPA Method 627 for dinitroaniline pesticides.
a) Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: Collect a 1 L representative water sample in a clean glass container.
-
Extraction:
-
Transfer the 1 L sample to a 2 L separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower organic layer into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator at 35°C.
-
Perform a solvent exchange to hexane by adding 10 mL of hexane and re-concentrating to 1 mL.
-
b) GC-MS Analysis
The instrumental parameters for GC-MS analysis are the same as described in the soil analysis protocol.
Mechanism of Action: Microtubule Polymerization Inhibition
This compound, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting microtubule formation. It binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of the cytoskeleton interferes with cell division (mitosis), cell wall formation, and overall plant growth and development.
References
Application of Profluralin in Cotton and Soybean Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profluralin is a selective, pre-emergence dinitroaniline herbicide historically used for the control of annual grasses and certain broadleaf weeds in cotton and soybean production.[1][2] Its primary mechanism of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to weed mortality.[1][3][4] Although its use has largely been discontinued, research on this compound and other dinitroaniline herbicides continues to be relevant for understanding herbicide resistance, developing new weed management strategies, and for its potential applications in other areas of plant biology research. These notes provide detailed protocols and data for the application of this compound in a research setting.
Mechanism of Action: Microtubule Disruption
This compound, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting the assembly of microtubules, which are essential components of the plant cell cytoskeleton. Microtubules are critical for cell division (formation of the mitotic spindle), cell wall formation, and the maintenance of cell shape. This compound binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This leads to a failure of mitosis and subsequent inhibition of root and shoot growth in susceptible plants.
References
Application Note: Electrochemical Analysis of Profluralin in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Profluralin, a dinitroaniline herbicide, in environmental water and soil samples using square wave adsorptive stripping voltammetry (SWAdSV). This electrochemical method offers a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques. The protocol details sample preparation, electrochemical detection, and data analysis. All quantitative data is summarized for clear comparison, and a logical workflow for the analysis is provided.
Introduction
This compound (N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine) is a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Due to its persistence and potential for environmental contamination, monitoring its concentration in soil and water is crucial.[2] While chromatographic methods such as GC-MS and LC-MS/MS are standard for pesticide analysis, they can be time-consuming and require expensive instrumentation.[3] Electrochemical methods, particularly voltammetry, present a compelling alternative due to their high sensitivity, rapid analysis time, and lower operational costs.[4]
This application note describes a validated method for this compound determination using a silver amalgam film electrode (AgAFE) or similar mercury-based electrodes. The method is based on the electrochemical reduction of the two nitro groups present in the this compound molecule.[5]
Principle of the Method
The electrochemical determination of this compound is based on its reduction at the surface of a working electrode. The two nitro groups (-NO₂) on the this compound molecule are electrochemically active and can be irreversibly reduced to hydroxylamine (-NHOH) and subsequently to amine (-NH₂) groups in a multi-electron, multi-proton process.
By employing square wave adsorptive stripping voltammetry (SWAdSV), this compound is first preconcentrated on the electrode surface at a specific accumulation potential. Following this accumulation step, the potential is scanned, and the reduction of the adsorbed this compound results in a current peak. The height of this peak is directly proportional to the concentration of this compound in the sample. The use of a surfactant like cetyltrimethylammonium bromide (CTAB) can enhance the signal and separate overlapping reduction peaks.
Materials and Reagents
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Chemicals and Reagents:
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This compound standard (analytical grade)
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Ethanol (ACS grade)
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Britton-Robinson (B-R) buffer components (boric acid, phosphoric acid, acetic acid)
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Sodium hydroxide (NaOH)
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Cetyltrimethylammonium bromide (CTAB)
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Acetonitrile (HPLC grade)
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Anhydrous magnesium sulfate (MgSO₄)
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Sodium chloride (NaCl)
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Primary secondary amine (PSA) sorbent
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Deionized water (18.2 MΩ·cm)
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Argon or Nitrogen gas (high purity)
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Apparatus and Equipment:
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Potentiostat/galvanostat with voltammetry software
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Three-electrode system:
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Working Electrode: Silver Amalgam Film Electrode (AgAFE) or Hanging Mercury Drop Electrode (HMDE)
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Reference Electrode: Ag/AgCl (3 M KCl)
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Counter Electrode: Platinum wire
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Voltammetric cell
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Magnetic stirrer and stir bars
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pH meter
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Analytical balance
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Micropipettes
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Glassware (volumetric flasks, beakers, etc.)
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Centrifuge and centrifuge tubes (50 mL)
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Vortex mixer
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Filtration apparatus (e.g., syringe filters, 0.45 µm)
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Experimental Protocols
Preparation of Standard Solutions and Reagents
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This compound Stock Solution (1 mM): Accurately weigh 3.47 mg of this compound standard and dissolve it in 10 mL of ethanol. Store in a dark, refrigerated container. This solution is typically stable for one week.
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Working Standard Solutions: Prepare fresh daily by diluting the stock solution with the supporting electrolyte to the desired concentrations.
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Britton-Robinson (B-R) Buffer (0.04 M): Prepare a stock solution containing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid in deionized water. Adjust the pH to the desired value (e.g., pH 8.5) with 0.2 M NaOH.
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Supporting Electrolyte: 0.04 M B-R buffer (pH 8.5) containing 1 mM CTAB and 10% (v/v) ethanol.
Sample Preparation
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Collect water samples in clean glass bottles.
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Filter the samples through a 0.45 µm membrane filter to remove suspended particles.
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For spiked samples, add a known volume of this compound working standard solution to the filtered water sample.
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The samples can then be directly analyzed or diluted with the supporting electrolyte.
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.
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Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by grinding.
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Extraction:
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Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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For spiked samples, add a known volume of this compound standard solution at this stage.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Immediately cap and shake vigorously for 1 minute.
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Centrifuge at ≥ 3000 x g for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
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Vortex for 30 seconds.
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Centrifuge at ≥ 5000 x g for 2 minutes.
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Final Preparation:
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Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume (e.g., 1 mL) of the supporting electrolyte. The sample is now ready for electrochemical analysis.
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Electrochemical Measurement (SWAdSV)
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Pipette 10 mL of the supporting electrolyte into the voltammetric cell.
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Deoxygenate the solution by purging with high-purity argon or nitrogen for at least 5 minutes. Maintain an inert atmosphere over the solution during the measurement.
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Add a known volume of the prepared sample or standard solution to the cell.
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Stir the solution and apply the accumulation potential (e.g., -0.2 V) for a specified accumulation time (e.g., 60 s).
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Stop the stirring and allow the solution to equilibrate for a short period (e.g., 5 s).
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Scan the potential towards more negative values using the square wave voltammetry waveform.
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Record the voltammogram. The reduction peak for this compound will appear at approximately -0.4 V to -0.6 V, depending on the pH.
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For quantitative analysis, use the standard addition method by adding known concentrations of the this compound standard to the sample in the voltammetric cell and recording the voltammogram after each addition.
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Optimized SWV Parameters:
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Frequency: 100 Hz
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Amplitude: 50 mV
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Step Potential: 5 mV
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Data Presentation
The following tables summarize the quantitative data for the electrochemical determination of this compound.
Table 1: Quantitative Data for this compound Determination by SWAdSV
| Parameter | Value | Reference |
| Electrode | Silver Amalgam Film Electrode (AgAFE) | |
| Technique | Square Wave Adsorptive Stripping Voltammetry (SWAdSV) | |
| Supporting Electrolyte | 0.04 M Britton-Robinson buffer (pH 8.5) + 1 mM CTAB | |
| Linear Range | 60 - 800 nmol L⁻¹ | |
| Limit of Detection (LOD) | 17 nmol L⁻¹ | |
| Limit of Quantification (LOQ) | 56 nmol L⁻¹ | |
| Relative Standard Deviation (RSD) | < 5% |
Table 2: Recovery Study of this compound in Spiked Environmental Samples
| Sample Matrix | Spiked Concentration | Found Concentration | Recovery (%) |
| Tap Water | 1.0 µmol L⁻¹ | 0.98 µmol L⁻¹ | 98.0 |
| River Water | 1.0 µmol L⁻¹ | 0.97 µmol L⁻¹ | 97.0 |
| Soil | 0.1 ppm | 0.096 ppm | 96.0 |
Data adapted from
Visualizations
Caption: Experimental workflow for the electrochemical analysis of this compound.
Caption: Proposed electrochemical reduction pathway of a nitro group in this compound.
Conclusion
The described square wave adsorptive stripping voltammetry method provides a reliable and sensitive tool for the determination of this compound in environmental samples. With a simple sample preparation procedure, especially when coupled with the QuEChERS method for soil samples, this electrochemical approach offers a significant advantage in terms of speed and cost over traditional chromatographic techniques. The low detection limits achieved are suitable for environmental monitoring purposes. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories for routine analysis of this compound.
References
- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Improving Profluralin Extraction Efficiency from Clay Loam Soil
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction of profluralin from clay loam soil.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound from clay loam soil, offering potential causes and practical solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | Strong Adsorption to Clay and Organic Matter: this compound is known to be strongly adsorbed to organic matter and clay, making it difficult to extract.[1] | - Solvent Selection: Use a polar solvent or a solvent mixture capable of disrupting the strong interactions between this compound and the soil matrix. Acetonitrile:water (99:1 v/v) is a commonly used and effective solvent.[2] Other options include methanol or mixtures like dichloromethane:acetone (1:1). - Increase Extraction Time and Agitation: Ensure sufficient time and vigorous agitation to allow for the complete desorption of this compound from the soil particles. Using a gyratory platform shaker for at least 15-30 minutes is recommended.[2] - Sample Pre-treatment: For moist soil, adding dry silica can improve the flowability and extraction efficiency.[2] |
| Inadequate Solvent-to-Soil Ratio: An insufficient volume of solvent may not effectively extract the analyte from the soil sample. | - Optimize Ratio: A common starting point is a 2:1 solvent-to-soil ratio (e.g., 100 mL of solvent for 50 g of soil).[2] This may need to be adjusted based on the specific soil characteristics. | |
| Analyte Loss During Evaporation: this compound is a volatile compound, and significant loss can occur during solvent evaporation steps. | - Controlled Evaporation: Use a rotary evaporator with a water bath at a controlled temperature (e.g., 40-45°C) to minimize volatilization. Adding a small amount of a high-boiling point "keeper" solvent like decane can help prevent complete dryness and loss of the analyte. | |
| High Variability in Results | Inhomogeneous Soil Samples: Clay loam soil can be heterogeneous, leading to variations in this compound concentration between subsamples. | - Thorough Homogenization: Before taking a subsample for extraction, ensure the entire soil sample is thoroughly mixed in a blender to achieve homogeneity. |
| Inconsistent Soil Moisture Content: Variations in water content can affect the extraction efficiency. | - Standardize Moisture: Air-dry the soil samples to a consistent moisture level before extraction or determine the moisture content of each sample and report the results on a dry weight basis. | |
| Co-extractive Interference | Complex Soil Matrix: Clay loam soils contain a high amount of organic matter and other compounds that can be co-extracted with this compound, interfering with subsequent analysis. | - Clean-up Step: Incorporate a clean-up step after extraction to remove interfering compounds. Florisil column chromatography is a common and effective method for purifying trifluralin (a similar compound) extracts. Solid-phase extraction (SPE) can also be used for purification. |
| Turbid Extracts: The presence of fine solid particles in the extract can interfere with analysis. | - Filtration or Centrifugation: If the supernatant remains turbid after settling, filter it through a suitable filter paper (e.g., Whatman No. 1) or centrifuge the extract to separate the solid particles. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from clay loam soil?
A1: Several methods can be effective, and the best choice depends on the available equipment and desired throughput.
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Shake-flask extraction with a suitable solvent like acetonitrile:water is a simple and widely used method.
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Automated Soxhlet (Soxtec) extraction and Supercritical Fluid Extraction (SFE) have also been shown to be efficient for similar compounds like trifluralin in silty clay soils.
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The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a modern and efficient alternative for pesticide residue analysis in soil, including clay loam.
Q2: Which solvent system is recommended for this compound extraction from clay loam soil?
A2: A mixture of acetonitrile and water (99:1 v/v) is a highly effective and commonly recommended solvent system for extracting trifluralin (a closely related herbicide) from soil. Methanol can also be used. For some methods, solvent mixtures like hexane/acetone or methylene chloride/acetone are employed.
Q3: How can I minimize the loss of this compound during sample preparation?
A3: this compound is volatile, so it's crucial to handle extracts with care. Avoid high temperatures and direct air streams during solvent evaporation. Use a rotary evaporator with a controlled temperature water bath (40-45°C). Protecting samples from light is also recommended as this compound can undergo photodegradation.
Q4: Is a clean-up step necessary after extraction?
A4: Yes, a clean-up step is highly recommended for clay loam soil extracts. Due to the high content of organic matter and other potential interferences in this soil type, a clean-up step using techniques like Florisil column chromatography or solid-phase extraction (SPE) is essential to obtain a clean extract for accurate analysis.
Q5: What analytical technique is most suitable for detecting this compound?
A5: Gas chromatography (GC) coupled with an electron capture detector (ECD) is a sensitive and common method for the analysis of trifluralin and, by extension, this compound. GC coupled with mass spectrometry (GC/MS) can also be used for confirmation and quantification. High-performance liquid chromatography (HPLC) is another potential analytical technique.
Data Presentation
Table 1: Comparison of Extraction Methods for Trifluralin (a this compound Analog) from Silty Clay Soil
| Extraction Method | Solvent | Recovery (%) at 0.5 µg/g | Recovery (%) at 2.5 µg/g | Reference |
| Supercritical Fluid Extraction | Modified Supercritical CO2 | Not specified | Not specified | |
| Liquid Vortex Extraction | Not specified | Not specified | Not specified | |
| Automated Soxhlet (Soxtec) | Not specified | Not specified | Not specified |
Note: While the referenced study compared these methods for trifluralin in silty clay soil, specific recovery percentages were not provided in the abstract. The study did note that trifluralin exhibited concentration-dependent recovery regardless of the extraction method.
Experimental Protocols
Protocol 1: Shake-Flask Extraction (Based on EPA Method for Trifluralin)
This protocol is adapted from the EPA method for trifluralin extraction from soil.
1. Sample Preparation: a. Weigh a 50 g sample of homogenized clay loam soil into a glass jar. b. If the soil is excessively moist, add an equal weight of dry silica and mix well.
2. Extraction: a. Add 100 ml of 99:1 (v/v) acetonitrile:water to the soil sample. b. Seal the jar and place it on a gyratory platform shaker. c. Shake for 15 minutes at a speed sufficient to ensure complete movement of the sample (e.g., 300 rpm). d. Allow the solid particles to settle.
3. Extract Collection: a. Carefully transfer a 10 ml aliquot of the clear supernatant into a boiling flask. b. If the extract remains turbid, filter a portion through Whatman No. 1 filter paper before taking the aliquot.
4. Concentration: a. Add 30 ml of acetonitrile to the boiling flask. b. Evaporate the solvent to a volume of 3-5 ml using a rotary evaporator with a water bath at 40-45°C.
5. Solvent Exchange (optional, for GC analysis): a. Add 25 ml of 1% decane in dichloromethane to the concentrated extract. b. Remove the dichloromethane using the rotary evaporator, leaving the this compound in the small volume of decane.
6. Clean-up: a. Proceed with a clean-up procedure such as Florisil column chromatography as detailed in the full EPA method.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
This is a general protocol for the QuEChERS method, which may need optimization for this compound in clay loam soil.
1. Sample Preparation: a. Weigh 10 g of homogenized clay loam soil into a 50 mL centrifuge tube. b. If the soil is dry, add a specific volume of water to hydrate it and let it stand for 30 minutes.
2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). c. Cap the tube tightly and shake vigorously for 1 minute. d. Centrifuge at a high speed (e.g., >3000 rpm) for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) and C18) and magnesium sulfate. b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.
4. Analysis: a. The resulting supernatant is ready for analysis by GC-MS or LC-MS.
Mandatory Visualization
Caption: Experimental workflow for this compound extraction from clay loam soil.
References
Troubleshooting signal overlap in Profluralin voltammetry analysis
Welcome to the technical support center for Profluralin voltammetry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to signal overlap and other challenges during their electrochemical experiments.
Troubleshooting Guide: Signal Overlap
Signal overlap in voltammetry can obscure important information about your analyte. This guide provides a step-by-step approach to diagnosing and resolving these issues.
Question: My this compound voltammogram shows overlapping or poorly defined peaks. How can I resolve them?
Answer:
Overlapping peaks in the voltammetric analysis of this compound are a known issue, primarily due to the reduction of its two nitro groups at very similar potentials. Here is a systematic approach to troubleshoot and resolve this problem.
Step 1: General Troubleshooting of Your Voltammetric System
Before addressing this compound-specific issues, ensure your electrochemical setup is functioning correctly.
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Check Electrode Connections: Ensure the working electrode, reference electrode, and counter electrode are correctly connected to the potentiostat. A common mistake is swapping the working and counter electrode leads, which can lead to distorted voltammograms.
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Reference Electrode Integrity: Verify that your reference electrode is not clogged and that there are no air bubbles in the frit. A faulty reference electrode can cause potential shifts and peak distortion.
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Working Electrode Surface: A dirty or fouled working electrode is a common source of poor signal. Ensure your electrode is properly cleaned and polished before each experiment. For solid electrodes, polishing with alumina slurry followed by sonication is a standard procedure.
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Electrolyte and Solvent Purity: Use high-purity supporting electrolyte and solvent. Impurities can be electroactive and produce interfering peaks. Degas your solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can cause interfering reduction peaks.
Step 2: Optimizing Experimental Parameters
Fine-tuning your experimental parameters can often improve peak resolution.
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pH of the Supporting Electrolyte: The reduction potential of this compound is pH-dependent. The optimal pH for analysis has been found to be 8.5 using a Britton-Robinson buffer.[1][2] Varying the pH can shift the reduction potentials of interfering species away from that of this compound.
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Scan Rate: Investigate the effect of the scan rate. For diffusion-controlled processes, the peak current is proportional to the square root of the scan rate. For adsorption-controlled processes, the relationship is linear. Understanding the nature of the electrochemical process can aid in peak separation.
Step 3: Chemical Modification of the Electrolyte
For this compound, the most effective method for resolving the overlapping reduction peaks is the addition of a surfactant to the supporting electrolyte.
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Addition of Cetyltrimethylammonium Bromide (CTAB): The addition of the cationic surfactant CTAB has been shown to effectively separate the overlapping signals of this compound.[3] CTAB adsorbs onto the electrode surface, altering the electrode-solution interface and differentially affecting the reduction of the two nitro groups, leading to better peak separation.
The following DOT script visualizes a general troubleshooting workflow for signal overlap in voltammetry:
References
Technical Support Center: Profluralin Photodegradation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Profluralin in laboratory settings. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound due to its light sensitivity.
| Symptom | Potential Cause | Suggested Solution |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Photodegradation of this compound in solution due to exposure to ambient laboratory light. | 1. Prepare this compound solutions fresh before each experiment.2. Use amber glass vials or clear vials wrapped in aluminum foil for all solutions.3. Minimize the time samples spend in the autosampler tray by programming the sequence to run immediately after loading.4. If possible, use an autosampler with a cooling function and a light-protective cover. |
| Loss of biological activity in cell-based or other bioassays | Degradation of this compound in the assay medium upon exposure to light, potentially accelerated by photosensitizing components in the medium (e.g., riboflavin). | 1. Conduct all steps of the assay, including incubation, under low-light conditions or in the dark.2. Use opaque, black, or amber-colored microplates.3. If transparent plates are necessary, cover them with an opaque lid or aluminum foil during incubation.4. Prepare media containing this compound immediately before adding it to the assay. |
| Appearance of unexpected peaks in chromatograms | Formation of photodegradation products. | 1. Confirm the identity of the main this compound peak using a freshly prepared standard.2. To investigate the degradation products, intentionally expose a solution of this compound to UV light and analyze it by HPLC or LC-MS to characterize the degradation peaks.3. Follow the light protection protocols outlined in this guide to prevent the formation of these additional peaks in your experimental samples. |
| Precipitate formation in this compound stock solutions | Formation of less soluble degradation products. | 1. Always prepare stock solutions fresh and visually inspect for clarity before use.2. If a precipitate is observed, the solution should be discarded.3. Store stock solutions in appropriate light-protected containers at -20°C or -80°C to slow down degradation processes. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its solutions to prevent photodegradation?
A1: Solid this compound should be stored in the dark, in a well-sealed container, at room temperature. This compound solutions are highly susceptible to photodegradation and should be stored in amber glass vials or containers completely wrapped in aluminum foil. For short-term storage, refrigeration (2-8°C) is suitable, while for long-term storage, freezing at -20°C to -80°C is recommended to minimize degradation.
Q2: What types of laboratory lighting are most harmful to this compound?
A2: Direct sunlight is the most damaging, followed by laboratory light sources that emit ultraviolet (UV) radiation. Standard fluorescent lighting also contributes to photodegradation over time. It is best practice to work with this compound under dim, indirect lighting or red/amber safelights.
Q3: Are there any chemical stabilizers I can add to my this compound solutions to prevent photodegradation?
A3: While specific studies on stabilizers for this compound solutions are limited, general classes of stabilizers can be considered. For dinitroaniline herbicides, the use of UV absorbers or hindered amine light stabilizers (HALS) has been explored in polymer formulations. In a laboratory setting, the addition of antioxidants could theoretically help by scavenging free radicals generated during photo-oxidation. However, any added substance would need to be validated to ensure it does not interfere with the experimental assay. The most effective and practical approach in a laboratory setting is the strict exclusion of light.
Q4: How can I determine if my this compound sample has degraded?
A4: The most reliable method is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A degraded sample will show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products. A simple preliminary test is to compare the analytical results of a sample that has been handled under normal light conditions with a control sample that has been rigorously protected from light at all times.
Q5: What are the primary degradation products of this compound?
A5: The photodegradation of this compound, similar to other dinitroaniline herbicides, primarily involves two main pathways: N-dealkylation of the amino nitrogen and the reduction of one or both of the nitro groups.[1] This results in a variety of smaller, more polar molecules.
Data Presentation
The following tables summarize quantitative data on this compound photodegradation and provide a template for conducting stability studies.
Table 1: Reported this compound Degradation Under Various Conditions
| Condition | Matrix | Degradation Extent | Time | Light Source | Reference |
| Application at 1 kg/ha | Dry Hagerstown clay loam | 47.6% | 7 days | Natural Sunlight | [1] |
| UV Light (310-410 nm) | Not specified | Half-life of 44 minutes | 44 minutes | UV Lamp | [1] |
| Aerobic Incubation | Cecil loamy sand soil | 86% | 4 months | Not specified (likely dark) | |
| Anaerobic Incubation | Cecil loamy sand soil | 72% | 4 months | Not specified (likely dark) |
Table 2: Hypothetical Photostability of this compound in Different Laboratory Solvents
This table serves as an example of how to present data from a laboratory photostability study.
| Solvent | Container | Light Condition | Initial Concentration (µg/mL) | Concentration after 4h (µg/mL) | % Degradation |
| Acetonitrile | Clear Glass Vial | Ambient Lab Light | 10.0 | 6.2 | 38% |
| Acetonitrile | Amber Glass Vial | Ambient Lab Light | 10.0 | 9.8 | 2% |
| Acetonitrile | Clear Glass Vial | Dark Control | 10.0 | 9.9 | 1% |
| Methanol | Clear Glass Vial | Ambient Lab Light | 10.0 | 7.1 | 29% |
| Methanol | Amber Glass Vial | Ambient Lab Light | 10.0 | 9.7 | 3% |
| Methanol | Clear Glass Vial | Dark Control | 10.0 | 9.9 | 1% |
| DMSO | Clear Glass Vial | Ambient Lab Light | 10.0 | 8.5 | 15% |
| DMSO | Amber Glass Vial | Ambient Lab Light | 10.0 | 9.9 | 1% |
| DMSO | Clear Glass Vial | Dark Control | 10.0 | 10.0 | 0% |
Experimental Protocols
Protocol for Preparing and Handling this compound Solutions to Minimize Photodegradation
1. Materials:
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This compound (solid)
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High-purity solvent (e.g., HPLC-grade acetonitrile, methanol, or DMSO)
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Amber glass vials with screw caps
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Aluminum foil
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Calibrated analytical balance
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Vortex mixer
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Pipettes and tips
2. Procedure:
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Work Area Preparation: Conduct all procedures in an area with minimal light. Turn off overhead fluorescent lights and work under a dim, indirect incandescent light source or a red/amber safelight if available.
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Preparation of Stock Solution:
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Tare an amber glass vial on the analytical balance.
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Weigh the desired amount of solid this compound directly into the vial.
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Record the exact weight.
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Add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.
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Cap the vial securely and vortex until the this compound is completely dissolved.
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Preparation of Working Solutions:
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Dilute the stock solution to the desired working concentration using the same solvent.
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Perform all dilutions in amber glass vials or clear vials that are immediately wrapped in aluminum foil.
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Storage:
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If not for immediate use, store stock and working solutions in properly labeled, sealed amber vials at -20°C or below.
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Sample Analysis:
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If using an HPLC or other analytical instrument, use amber autosampler vials.
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Minimize the exposure of the samples to light during transfer to the autosampler.
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If the autosampler does not have a protective cover, shield the sample tray from ambient light.
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Run a "dark control" sample that has been prepared and stored with complete light exclusion to compare against your experimental samples.
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Mandatory Visualization
Caption: Workflow for handling photosensitive this compound.
Caption: Putative photodegradation pathway of this compound.
References
Validation & Comparative
Profluralin and Trifluralin: A Comparative Analysis of Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Profluralin and its analogue, trifluralin, belong to the dinitroaniline class of herbicides. Both compounds are utilized as pre-emergent herbicides to control a variety of annual grasses and broadleaf weeds. Their herbicidal activity stems from a shared primary mechanism of action: the disruption of microtubule polymerization, a critical process for cell division in plants. This guide provides a detailed comparison of their mechanisms, supported by available experimental data.
Core Mechanism of Action: Inhibition of Microtubule Assembly
This compound and trifluralin exert their effects by binding to tubulin, the protein subunit that polymerizes to form microtubules.[1][2] Microtubules are essential components of the cytoskeleton and are integral to several cellular processes, most notably the formation of the mitotic spindle during cell division (mitosis).
By binding to tubulin, these herbicides inhibit the assembly of microtubules.[1][3] This disruption prevents the proper segregation of chromosomes into daughter cells, ultimately leading to a halt in cell division and the death of the susceptible plant, typically during the germination and seedling stages.[2] The primary site of action is the root system, leading to stunted root growth and swollen root tips.
While both herbicides share this fundamental mechanism, differences in their chemical structures—this compound possesses a cyclopropylmethyl group in place of one of the propyl groups in trifluralin—can lead to variations in their physicochemical properties and biological activity.
Quantitative Data Comparison
| Parameter | This compound | Trifluralin | Soil Type | Incubation Period | Reference |
| Aerobic Degradation (%) | 86 | 83 | Cecil loamy sand | 4 months | |
| Anaerobic Degradation (%) | 72 | 78 | Cecil loamy sand | 4 months |
This table summarizes the percentage degradation of this compound and trifluralin in Cecil loamy sand soil under aerobic and anaerobic conditions after a 4-month incubation period.
Herbicidal Efficacy of Trifluralin
While direct comparative efficacy data with this compound is limited, the following table presents data on the efficacy of trifluralin against various weed species from a study that did not include this compound. This provides a baseline for the typical performance of a dinitroaniline herbicide.
| Weed Species | Trifluralin Efficacy (%) | Application Rate | Reference |
| Redroot Pigweed (Amaranthus retroflexus) | 99 | 1155 g a.i./ha | |
| Common Lambsquarters (Chenopodium album) | 99 | 1155 g a.i./ha | |
| Barnyardgrass (Echinochloa crus-galli) | 99 | 1155 g a.i./ha | |
| Green Foxtail (Setaria viridis) | 98 | 1155 g a.i./ha | |
| Velvetleaf (Abutilon theophrasti) | 32 | 1155 g a.i./ha | |
| Common Ragweed (Ambrosia artemisiifolia) | 13 | 1155 g a.i./ha | |
| Wild Mustard (Sinapis arvensis) | 27 | 1155 g a.i./ha |
This table shows the visual control efficacy of trifluralin on various weed species when applied pre-plant incorporated.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and trifluralin involves direct interference with a fundamental cellular process rather than a complex signaling cascade. The following diagrams illustrate the mechanism of action and a general workflow for evaluating dinitroaniline herbicides.
References
Profluralin's Place in Tubulin-Inhibiting Herbicides: A Comparative Analysis
For Immediate Release
A detailed comparison of profluralin and other tubulin-inhibiting herbicides reveals key efficacy differences and underscores the importance of experimental validation in herbicide development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, comparative efficacy, and the experimental protocols necessary for their evaluation.
Tubulin-inhibiting herbicides are a critical class of compounds in agriculture and weed management. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and plant growth. This compound, a member of the dinitroaniline herbicide family, operates through this mechanism, effectively controlling a range of annual grasses and broadleaf weeds. This guide delves into the comparative efficacy of this compound against other notable tubulin inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action: Disrupting the Cellular Scaffolding
Dinitroaniline herbicides, including this compound, trifluralin, and oryzalin, exert their herbicidal effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules.[1][2] Microtubules are crucial for the formation of the mitotic spindle during cell division. Their disruption leads to an arrest of mitosis, ultimately inhibiting root and shoot growth and causing seedling death.[3][4] This mode of action is distinct from other classes of tubulin inhibitors, such as the taxanes, which stabilize microtubules, and vinca alkaloids, which also inhibit polymerization but at a different binding site.
Comparative Efficacy of Tubulin-Inhibiting Herbicides
| Herbicide/Compound | Class | Target Organism/System | IC50 (µM) | Reference(s) |
| Oryzalin | Dinitroaniline | Toxoplasma gondii | 0.1 | [5] |
| Trifluralin | Dinitroaniline | Plant Tubulin | Not specified, but effective | |
| Pendimethalin | Dinitroaniline | Plant Tubulin | Not specified, but effective | |
| Colchicine | Alkaloid | Bovine Brain Tubulin | ~1-10 | |
| Nocodazole | Benzimidazole | Bovine Brain Tubulin | ~5 | |
| Vinblastine | Vinca Alkaloid | Porcine Brain Tubulin | 0.43 |
Note: IC50 values can vary depending on the experimental conditions, including the source of tubulin and assay methodology.
Field studies provide a more practical comparison of herbicide performance. In a study comparing twelve dinitroaniline herbicides, oryzalin and dinitramine provided the best control of velvetleaf, while trifluralin and this compound (referred to by its experimental code CGA-10832) were among the most satisfactory for giant foxtail control.
Experimental Protocols
A standardized in vitro tubulin polymerization assay is essential for the direct comparison of herbicide efficacy. The following is a generalized protocol based on spectrophotometric methods.
In Vitro Tubulin Polymerization Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring its effect on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain or plant source)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution
-
Test compound (this compound) and other reference herbicides, dissolved in a suitable solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare working solutions of tubulin, GTP, and test compounds in polymerization buffer. Keep all solutions on ice to prevent premature tubulin polymerization.
-
Assay Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (final concentration ~1 mM), and serial dilutions of the test compounds. Include a vehicle control (solvent only) and a positive control (a known tubulin inhibitor like colchicine).
-
Initiation of Polymerization: To initiate the reaction, add the purified tubulin solution to each well. The final tubulin concentration is typically in the range of 1-5 mg/mL.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot the absorbance at 340 nm against time for each concentration of the test compound. Determine the initial rate of polymerization (Vmax) from the steepest part of the curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound, as a dinitroaniline herbicide, effectively inhibits plant growth by disrupting microtubule polymerization, a mechanism shared with other members of its chemical class. While direct comparative in vitro efficacy data for this compound is limited, field studies demonstrate its effectiveness against certain weed species. The provided experimental protocol for tubulin polymerization assays offers a standardized method for researchers to generate quantitative data, enabling a more precise comparison of this compound's efficacy against a broader range of tubulin-inhibiting herbicides. Such data is crucial for the rational design and development of next-generation herbicides with improved selectivity and efficacy.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Validating GC-MS Results for Profluralin with Electrochemical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and electrochemical methods for the quantitative analysis of Profluralin, a dinitroaniline herbicide. The aim is to equip researchers with the necessary information to validate GC-MS findings using a rapid and cost-effective electrochemical alternative. This guide includes detailed experimental protocols, a comparative data summary, and workflow visualizations to facilitate understanding and implementation.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the determination of this compound using GC-MS and Square Wave Voltammetry (SWV), an electrochemical technique. The data presented is a synthesis from multiple studies to provide a realistic performance expectation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Square Wave Voltammetry (SWV) |
| Limit of Detection (LOD) | 0.5 - 10 µg/L (ppb) | 5.8 µg/L (17 nmol/L)[1] |
| Limit of Quantification (LOQ) | 1.5 - 30 µg/L (ppb) | 20.6 µg/L (60 nmol/L)[1] |
| Linearity Range | 10 - 200 µg/L | 20.6 - 275 µg/L (60 - 800 nmol/L)[1] |
| Precision (%RSD) | < 15% | < 5% |
| Analysis Time per Sample | 20 - 40 minutes | 5 - 10 minutes |
| Cost per Sample | High | Low |
| Portability | Lab-based | Field-portable |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (can be affected by interfering species) |
Experimental Protocols
Detailed methodologies for the analysis of this compound in soil samples are provided below for both GC-MS and Square Wave Voltammetry.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for pesticide residue analysis in soil.
1. Sample Preparation (QuEChERS Method)
-
1.1. Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
-
1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Take the supernatant for GC-MS analysis.
-
2. GC-MS Analysis
-
2.1. Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
2.2. Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 318, 262, 234).
-
Square Wave Voltammetry (SWV) Protocol
This protocol is adapted from methodologies developed for the electrochemical analysis of this compound and related dinitroaniline herbicides.
1. Sample Preparation
-
1.1. Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable solvent mixture (e.g., acetone/water 1:1 v/v).
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
1.2. Sample Dilution:
-
Dilute an aliquot of the filtered extract with a supporting electrolyte (e.g., 0.1 M Britton-Robinson buffer, pH 4.0) to a final concentration within the linear range of the method.
-
2. SWV Analysis
-
2.1. Electrochemical Cell Setup:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode.
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire.
-
-
2.2. Instrument Parameters:
-
Potentiostat/Galvanostat: Autolab PGSTAT302N or equivalent.
-
Technique: Square Wave Voltammetry.
-
Potential Range: -0.2 V to -1.0 V vs. Ag/AgCl.
-
Frequency: 100 Hz.
-
Amplitude: 25 mV.
-
Step Potential: 5 mV.
-
Accumulation Potential: -0.2 V.
-
Accumulation Time: 60 s (with stirring).
-
Quiet Time: 10 s (without stirring).
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process, from sample collection to data comparison.
Caption: Workflow for validating GC-MS results with SWV.
Caption: Key parameters for method validation comparison.
References
Comparative Toxicity of Profluralin and Dinitramine in Cotton: A Research Guide
This guide provides a detailed comparison of the phytotoxicity of two dinitroaniline herbicides, profluralin and dinitramine, in cotton (Gossypium hirsutum L.). The information is intended for researchers, scientists, and professionals in drug development and agriculture, presenting experimental data, protocols, and mechanistic insights.
Overview and Mechanism of Action
This compound and dinitramine are pre-emergent herbicides from the dinitroaniline class, used to control annual grasses and some broadleaf weeds in cotton and other crops. Their primary mode of action is the inhibition of microtubule polymerization in plant cells. By binding to tubulin, the protein subunit of microtubules, these herbicides disrupt the formation of the mitotic spindle apparatus, which is essential for cell division. This leads to a cessation of root and shoot growth in susceptible plants. Cotton plants exhibit a degree of tolerance to these herbicides, but phytotoxicity can occur, particularly under certain environmental conditions and at higher application rates.
Comparative Phytotoxicity Data
Experimental studies have demonstrated differences in the phytotoxic effects of this compound and dinitramine on cotton. The following tables summarize key quantitative findings from comparative research.
Table 1: Effect of this compound and Dinitramine on Cotton Seedling Growth (Greenhouse Study)
| Herbicide | Application Rate ( kg/ha ) | Taproot Length Reduction (%) | Lateral Root Reduction | Seedling Fresh Weight Reduction (%) |
| This compound | Normal Use Rate | > Trifluralin | Significant | 12-34 |
| Dinitramine | Normal Use Rate | > this compound | Significant | 12-34 |
Data synthesized from a comparative study of several dinitroaniline herbicides.
Table 2: Impact of this compound and Dinitramine on Seed Cotton Yield (3-Year Field Study)
| Herbicide | Application Rate | Seed Cotton Yield |
| This compound | Double Rate | Higher than nitralin, dinitramine, and butralin treated plots |
| Dinitramine | Double Rate | Lower than this compound, trifluralin, fluchloralin, and pendimethalin treated plots |
Yields were compared after three consecutive years of herbicide application.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and dinitramine toxicity in cotton.
Greenhouse Pot Study for Seedling Toxicity Assessment
-
Objective: To evaluate the initial phytotoxic effects of this compound and dinitramine on cotton seedling growth.
-
Experimental Design: Randomized complete block design.
-
Soil Type: Not specified in the available literature.
-
Herbicide Application: Herbicides were incorporated into the soil at rates equivalent to normal field application rates and double rates.
-
Planting: 'Stoneville 213' cotton seeds were planted in the treated soil.
-
Growth Conditions: Standard greenhouse conditions.
-
Data Collection:
-
Taproot Length: Measured after a specified growth period.
-
Lateral Root Production: Visually assessed and rated.
-
Seedling Fresh Weight: Determined by weighing the entire seedling after harvesting.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to determine significant differences between treatments.
Long-Term Field Trial for Yield Impact Assessment
-
Objective: To determine the long-term effects of repeated applications of this compound and dinitramine on seed cotton yield.
-
Experimental Design: Field plots were established in a randomized complete block design.
-
Study Duration: 3 years.
-
Herbicide Application: Herbicides were applied annually at normal and double the recommended rates for annual grass control.
-
Crop: 'Stoneville 213' cotton.
-
Weed Control: Plots were maintained to assess the direct impact of the herbicides on the crop.
-
Data Collection:
-
Seed Cotton Yield: Harvested from the central rows of each plot at the end of each growing season and weighed.
-
-
Statistical Analysis: Yield data were subjected to ANOVA to compare the effects of the different herbicide treatments over the three-year period.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Disruption of Microtubule Polymerization
Dinitroaniline herbicides like this compound and dinitramine exert their phytotoxic effects by interfering with the dynamics of microtubules, which are crucial components of the plant cell cytoskeleton. The process begins with the herbicide binding to tubulin dimers, preventing their assembly into functional microtubules. This disruption halts cell division and, consequently, plant growth.
Experimental Workflow for Herbicide Phytotoxicity Assessment
The evaluation of herbicide phytotoxicity in cotton involves a structured experimental process, from treatment application to data analysis, to ensure reliable and reproducible results.
A Comparative Analysis of the Vapor Toxicity of Profluralin and Trifluralin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vapor toxicity of two dinitroaniline herbicides, profluralin and trifluralin. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological studies. This document summarizes key physicochemical properties and available inhalation toxicity data, and outlines a standard experimental protocol for assessing acute vapor toxicity.
Executive Summary
This compound and trifluralin are structurally similar herbicides, but a comprehensive comparison of their vapor toxicity is hampered by a lack of directly comparable data for this compound. While trifluralin has established inhalation LC50 values, specific data for this compound is less available. This guide presents the existing data to facilitate a preliminary assessment and highlights the need for further research to definitively compare the vapor toxicity profiles of these two compounds.
Data Presentation: Physicochemical and Toxicological Properties
A summary of the key physical and chemical properties alongside available inhalation toxicity data is presented in Table 1. These parameters are crucial for understanding the potential for vapor exposure and subsequent toxicity.
| Property | This compound | Trifluralin |
| Chemical Structure | N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine |
| CAS Number | 26399-36-0 | 1582-09-8 |
| Molecular Weight | 347.29 g/mol | 335.28 g/mol |
| Vapor Pressure | 8.4 mPa (at 25 °C)[1] | 13.7 mPa (at 25 °C)[2] |
| Inhalation LC50 (Rat) | No definitive LC50 value has been established. A 1-hour LCLo of >3,970 mg/m³ has been reported[3]. | >2.38 mg/L (4-hour)[4], >2.8 mg/L (1-hour)[2], >5.59 mg/L (4-hour), >7.74 mg/L (4-hour), 2.65 mg/L (4-hour) |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance in the air that is expected to cause death in 50% of test animals during a specified exposure time. LCLo (Lowest Published Lethal Concentration) is the lowest concentration of a substance in the air that has been reported to cause death in humans or animals.
Interpretation of Available Data
Trifluralin has a slightly higher vapor pressure than this compound, suggesting it may volatilize more readily under similar conditions, potentially leading to a greater inhalation exposure risk.
A direct comparison of the vapor toxicity is challenging due to the different types of toxicological endpoints available (LC50 vs. LCLo) and the variability in the reported LC50 values for trifluralin. However, the existing data for both compounds points towards a low acute toxicity via the inhalation route.
Experimental Protocols: Acute Vapor Toxicity Assessment
A standard methodology for assessing the acute inhalation toxicity of a chemical is outlined in the OECD Guideline 403. This protocol is designed to determine the concentration of a substance that causes mortality in 50% of test animals (LC50) after a single exposure.
Key Steps in a Typical Acute Inhalation Toxicity Study (OECD 403):
-
Test Substance Preparation: The test substance is prepared in a form suitable for generating a vapor or aerosol of a specific and consistent concentration.
-
Animal Model: Typically, young adult albino rats are used. Both male and female animals are included in the study.
-
Exposure Chamber: Animals are placed in a whole-body or nose-only inhalation chamber.
-
Vapor Generation and Monitoring: A dynamic airflow system is used to generate and maintain a constant concentration of the test substance vapor in the exposure chamber. The concentration is monitored analytically throughout the exposure period.
-
Exposure Duration: The standard exposure duration is 4 hours.
-
Dose Levels: A range of concentration levels are tested to determine a dose-response relationship.
-
Observation Period: Following exposure, the animals are observed for at least 14 days for any signs of toxicity, including mortality, clinical signs, and changes in body weight.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy to identify any treatment-related abnormalities.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for an acute inhalation toxicity study.
Caption: Workflow of an acute vapor toxicity study.
Conclusion
Based on the available data, both this compound and trifluralin appear to have low acute vapor toxicity. Trifluralin's slightly higher vapor pressure may result in a greater potential for inhalation exposure. However, the absence of a standardized inhalation LC50 value for this compound makes a direct and definitive comparison of their vapor toxicity challenging. The provided LCLo for this compound suggests a low order of toxicity, but further studies following standardized guidelines, such as OECD 403, are necessary to establish a conclusive toxicological profile and enable a more robust comparative risk assessment. Researchers and professionals should exercise caution when handling these compounds and implement appropriate safety measures to minimize inhalation exposure.
References
Probing Profluralin's Interaction with Tubulin: A Comparative Analysis of Binding Affinity
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of profluralin's binding affinity to its molecular target, tubulin. This guide provides a comparative analysis with other dinitroaniline herbicides, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding of these interactions.
This compound, a member of the dinitroaniline class of herbicides, exerts its phytotoxic effects by disrupting microtubule dynamics, a critical process for cell division and elongation in plants. This disruption is initiated by the binding of this compound to tubulin, the fundamental protein subunit of microtubules.[1] While the qualitative mechanism of action is well-established for dinitroaniline herbicides, this guide delves into the quantitative validation of this compound's binding affinity to tubulin, offering a comparative perspective with its structural analogs, oryzalin and trifluralin.
Dinitroaniline herbicides exhibit a remarkable selectivity, potently inhibiting microtubule formation in plants and protists while showing minimal effect on animal and fungal tubulin.[1] This specificity underscores the nuanced differences in the tubulin binding sites across kingdoms and highlights the potential for developing targeted therapeutic agents.
Comparative Analysis of Tubulin Binding Affinity
| Compound | Tubulin Source | Method | Dissociation Constant (Kd) | Reference |
| Oryzalin | Zea mays (Maize) | Quasi-equilibrium binding | 95 nM | [2] |
| Oryzalin | Nicotiana tabacum (Tobacco) | Quasi-equilibrium binding with [14C]oryzalin | 117 nM | [3] |
| Oryzalin | Toxoplasma gondii (α-tubulin) | Computational Docking | 23 nM (predicted) | [4] |
| Trifluralin | Chlamydomonas eugametos | In vitro binding assay with [14C]trifluralin | Specific binding demonstrated, but Kd not quantified in the study. | |
| This compound | Not specified | Not available | Not available in cited literature. |
Table 1: Summary of quantitative binding affinity data for dinitroaniline herbicides to tubulin.
The nanomolar dissociation constants observed for oryzalin indicate a very strong and specific interaction with plant and protozoan tubulin. Given the structural and mechanistic similarities, it is highly probable that this compound also binds to tubulin with a comparable high affinity.
Experimental Protocols for Validating Tubulin Binding
The determination of binding affinity between a small molecule like this compound and tubulin can be achieved through several robust biophysical techniques. The following sections detail the methodologies for three commonly employed assays.
Fluorescence Quenching Assay
This technique relies on the intrinsic fluorescence of tryptophan residues in tubulin. When a ligand binds to the protein, it can cause a change in the local environment of these residues, leading to a quenching (decrease) of the fluorescence signal. The magnitude of this quenching can be used to determine the binding affinity.
Protocol:
-
Protein Preparation: Purified tubulin is prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0). The concentration of tubulin is determined spectrophotometrically.
-
Ligand Preparation: A stock solution of this compound (or other test compound) is prepared in a compatible solvent (e.g., DMSO) and then serially diluted.
-
Fluorescence Measurement:
-
The fluorescence emission spectrum of the tubulin solution is recorded using a spectrofluorometer, with an excitation wavelength typically around 295 nm (to selectively excite tryptophan).
-
Aliquots of the ligand solution are incrementally added to the tubulin solution.
-
After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence emission spectrum is recorded again.
-
-
Data Analysis:
-
The fluorescence intensity at the emission maximum (around 330-350 nm) is plotted against the ligand concentration.
-
The data is corrected for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.
-
The dissociation constant (Kd) is determined by fitting the quenching data to a suitable binding isotherm equation, such as the Stern-Volmer equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Purified tubulin is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
Crucially, both the protein and ligand solutions must be in identical, degassed buffer to minimize heats of dilution.
-
-
Titration:
-
The this compound solution is injected in small, precise aliquots into the tubulin solution at a constant temperature.
-
The heat released or absorbed during the binding event is measured by the instrument's sensitive detectors.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Competitive Radioligand Binding Assay
This assay is particularly useful when a radiolabeled ligand with known high affinity for the target is available. It measures the ability of a non-labeled compound (the competitor, e.g., this compound) to displace the radiolabeled ligand from the tubulin binding site.
Protocol:
-
Reagent Preparation:
-
Purified tubulin.
-
A radiolabeled dinitroaniline with high affinity for tubulin (e.g., [14C]oryzalin).
-
A series of concentrations of unlabeled this compound.
-
-
Incubation:
-
Tubulin, the radiolabeled ligand (at a fixed concentration, typically near its Kd), and varying concentrations of this compound are incubated together to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The mixture is rapidly filtered through a filter membrane that retains the tubulin-ligand complex but allows the unbound radioligand to pass through.
-
-
Quantification:
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of this compound.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
The validation of this compound's binding affinity to tubulin is crucial for a complete understanding of its herbicidal activity and for the rational design of new, more selective antimicrotubule agents. While direct quantitative data for this compound remains to be published, the high-affinity binding demonstrated by its close analogs, oryzalin and trifluralin, provides a strong indication of a similar potent interaction. The experimental protocols detailed in this guide offer robust methodologies for researchers to quantitatively assess the binding of this compound and other novel compounds to tubulin, thereby contributing to advancements in agricultural science and drug discovery.
References
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules [ouci.dntb.gov.ua]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
